

Unambiguous Structure Confirmation of Aphadilactone C by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aphadilactone C	
Cat. No.:	B1150769	Get Quote

Application Note

Abstract

The absolute stereochemistry and three-dimensional structure of **Aphadilactone C**, a promising bioactive natural product, were unequivocally determined using single-crystal X-ray crystallography. This application note details the protocol for crystallization, data collection, and structure refinement. The resulting crystallographic data provides conclusive evidence of the molecular connectivity and stereochemical configuration, which is crucial for its further development as a therapeutic agent.

Introduction

Aphadilactone C is a sesquiterpenoid lactone isolated from the plant genus Lysimachia.[1] Preliminary spectroscopic studies, including NMR and mass spectrometry, suggested a putative structure. However, due to the complex stereochemistry of the molecule, these techniques alone could not definitively establish the absolute configuration. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural elucidation.[2][3][4] This powerful technique allows for the precise determination of bond lengths, bond angles, and stereochemistry, which are critical for understanding the structure-activity relationship of novel bioactive compounds.



Experimental Protocols Crystallization of Aphadilactone C

High-quality single crystals of **Aphadilactone C** suitable for X-ray diffraction were grown using the vapor diffusion method.

- Materials:
 - Purified Aphadilactone C (>99% purity)
 - Acetone (ACS grade)
 - n-Hexane (ACS grade)
 - 2 mL glass vials
 - 20 mL scintillation vials
- Procedure:
 - Dissolve 5 mg of Aphadilactone C in 0.5 mL of acetone in a 2 mL glass vial.
 - Place the glass vial, uncapped, inside a 20 mL scintillation vial containing 2 mL of nhexane.
 - Seal the outer scintillation vial tightly with a cap.
 - Allow the setup to stand undisturbed at room temperature (20-25°C).
 - Slow evaporation of the more volatile solvent (acetone) into the less soluble environment (n-hexane) will gradually increase the concentration of **Aphadilactone C**, leading to the formation of crystals over several days to a week.
 - Monitor the vial for the growth of single, well-defined crystals.

X-ray Data Collection



A suitable single crystal was mounted on a goniometer and subjected to X-ray diffraction analysis.

- Instrumentation:
 - Bruker D8 VENTURE single-crystal X-ray diffractometer
 - Mo-K α radiation ($\lambda = 0.71073 \text{ Å}$)
 - Cryo-cooling system (100 K)
- Procedure:
 - A colorless, prismatic crystal of **Aphadilactone C** with dimensions of approximately 0.2 x
 0.1 x 0.1 mm was selected and mounted on a MiTeGen MicroMount.
 - The crystal was placed on the diffractometer and cooled to 100 K under a stream of nitrogen gas to minimize thermal vibrations.
 - A series of diffraction images were collected by rotating the crystal in the X-ray beam.[3]
 - The diffraction data were processed using the Bruker APEX4 software suite for integration and scaling.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined using full-matrix least-squares on F².

- Software:
 - SHELXT for structure solution
 - SHELXL for structure refinement
 - Olex2 graphical interface
- Procedure:



- The structure was solved using the intrinsic phasing method implemented in SHELXT.
- All non-hydrogen atoms were located in the initial solution and refined anisotropically.
- Hydrogen atoms were placed in calculated positions and refined using a riding model.
- The final structure was refined to convergence.

Data Presentation

The crystallographic data and refinement statistics for **Aphadilactone C** are summarized in the table below.



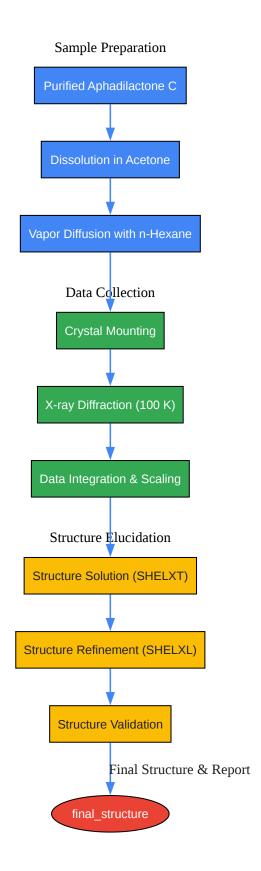
Parameter	Aphadilactone C
Crystal Data	
Chemical Formula	C40H52O8
Formula Weight	660.83 g/mol
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	10.123(4)
b (Å)	15.456(6)
c (Å)	22.789(9)
α (°)	90
β (°)	90
y (°)	90
Volume (ų)	3562.1(2)
Z	4
Calculated Density (g/cm³)	1.232
Absorption Coefficient (mm ⁻¹)	0.086
F(000)	1424
Data Collection and Refinement	
Theta range for data collection (°)	2.5 to 28.0
Index ranges	-12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -28 ≤ l ≤ 28
Reflections collected	25890
Independent reflections	8123 [R(int) = 0.045]
Completeness to theta = 25.242°	99.8 %
Data / restraints / parameters	8123 / 0 / 442



Goodness-of-fit on F ²	1.05
Final R indices [I>2sigma(I)]	R ₁ = 0.048, wR ₂ = 0.125
R indices (all data)	R ₁ = 0.062, wR ₂ = 0.135
Absolute structure parameter	0.1(2)
Largest diff. peak and hole (e.Å ⁻³)	0.35 and -0.21

Mandatory Visualizations

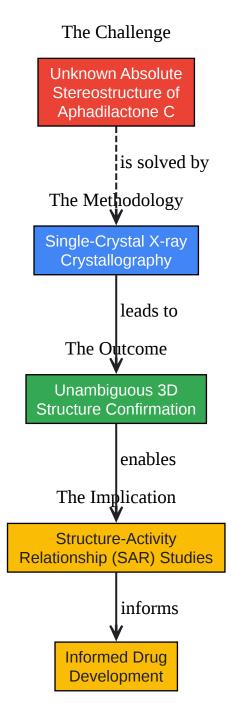




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Caption: Experimental workflow for **Aphadilactone C** structure confirmation.





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References

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